2-(Ethylsulfanyl)-5-nitrobenzaldehyde
Description
2-(Ethylsulfanyl)-5-nitrobenzaldehyde is an aromatic aldehyde derivative featuring an ethylsulfanyl (-S-C₂H₅) substituent at the ortho position and a nitro (-NO₂) group at the para position relative to the aldehyde (-CHO) functional group. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as thiosemicarbazides and 1,2,4-triazoles . Its structural uniqueness arises from the electron-donating ethylsulfanyl group and the electron-withdrawing nitro group, which collectively influence its reactivity, stability, and applications in medicinal chemistry (e.g., antioxidant agents) .
Properties
IUPAC Name |
2-ethylsulfanyl-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIVVWYUIJDPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Ethylsulfanyl)-5-nitrobenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant research findings and case studies.
- Molecular Formula : C₉H₉N₃O₂S
- CAS Number : 960232-60-4
- Structure : The compound features a nitro group and an ethylsulfanyl moiety attached to a benzaldehyde structure, which influences its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in treating infections caused by various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Candida albicans | Significant | |
| Staphylococcus aureus | Potential |
2. Anticancer Properties
The anticancer potential of this compound has been explored in various cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells, particularly breast cancer cell lines, through mechanisms involving caspase activation.
Case Study: Apoptosis Induction
- Objective : Assess the effects on breast cancer cell lines.
- Findings : Treatment with this compound resulted in increased activity of caspases-3 and -9, indicating activation of intrinsic apoptotic pathways (Si et al., 2018).
3. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in mood disorders. Studies indicate that it may modulate serotonin receptor activity, which could translate into antidepressant-like effects.
| Receptor Type | Effect | Reference |
|---|---|---|
| Serotonin Receptors | Enhancement of activity | |
| Dopamine Receptors | Potential mood regulation |
The precise mechanism of action for this compound involves its binding to specific receptors or enzymes, altering their activity. This modulation leads to various biological effects depending on the target system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
2-Chloro-5-nitrobenzaldehyde
- Structure : Chloro (-Cl) substituent at the ortho position instead of ethylsulfanyl.
- Reactivity : The electron-withdrawing chloro group enhances electrophilic aromatic substitution (EAS) reactivity at the para position but reduces nucleophilic attack at the aldehyde compared to ethylsulfanyl derivatives.
- Bioactivity : Chloro derivatives are often precursors for pharmaceuticals but lack the antioxidant potency observed in ethylsulfanyl analogs .
2-Hydroxy-5-nitrobenzaldehyde
- Structure : Hydroxyl (-OH) group at the ortho position.
- Reactivity : The hydroxyl group enables hydrogen bonding and chelation, making it useful in Schiff base formation (e.g., reactions with sulfonylethylenediamine to form antimicrobial agents) .
- Bioactivity : Less stable under acidic conditions compared to ethylsulfanyl derivatives due to protonation of the hydroxyl group.
2-Methyl-5-nitrobenzenesulfonamide
Physicochemical Properties
| Property | 2-(Ethylsulfanyl)-5-nitrobenzaldehyde | 2-Chloro-5-nitrobenzaldehyde | 2-Hydroxy-5-nitrobenzaldehyde |
|---|---|---|---|
| Electron Effects | -S-C₂H₅ (EDG), -NO₂ (EWG) | -Cl (EWG), -NO₂ (EWG) | -OH (EDG/EWG), -NO₂ (EWG) |
| Solubility | Moderate in polar solvents | Low in water | High in ethanol |
| Thermal Stability | Stable under reflux | Prone to decomposition | Sensitive to acid hydrolysis |
| Biological Activity | Antioxidant (DPPH IC₅₀: 0.22 µg/mL) | Limited bioactivity | Antimicrobial potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
